2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, it interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . In various cell types, including cancer cells, it has demonstrated cytotoxic effects, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their function . For instance, its inhibition of acetylcholinesterase results from binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization within tissues can affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYSFWTUIGVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.